molecular formula C10H10N2O B581509 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1246088-51-6

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Numéro de catalogue: B581509
Numéro CAS: 1246088-51-6
Poids moléculaire: 174.203
Clé InChI: RQZRWBCJDGIEKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Pyrrolo[2,3-b]pyridine Chemistry

The development of pyrrolo[2,3-b]pyridine chemistry traces its origins to fundamental investigations into indole synthesis methodologies that were subsequently adapted for azaindole framework construction. Early synthetic approaches to 1H-pyrrolo[2,3-b]pyridines emerged through modifications of established indole synthesis protocols, particularly the Madelung and Fischer syntheses, which provided initial access to these nitrogen-containing heterocycles. The Madelung synthesis, originally developed in 1912 for indole preparation, utilizes intramolecular cyclization of N-phenylamides under strong basic conditions at elevated temperatures, and this methodology was successfully adapted for pyrrolopyridine construction. Historical investigations conducted in the late 1960s demonstrated that 1H-pyrrolo[2,3-b]pyridines could be prepared through five different synthetic routes, with two methods based on modifications of the Madelung and Fischer syntheses proving most practical for generating 2-, 3-, and 4-alkyl and aryl substituted derivatives.

The systematic exploration of pyrrolo[2,3-b]pyridine reactivity patterns established fundamental understanding of their chemical behavior, revealing that these compounds undergo nitration, nitrosation, bromination, iodination, and Mannich reactions predominantly at the 3-position, although nitration at the 2-position has also been documented. These early studies provided crucial mechanistic insights that informed subsequent synthetic strategies and established the foundation for contemporary approaches to pyrrolopyridine derivative synthesis. The recognition that pyrrolopyridine scaffolds could serve as purine mimetics emerged as a transformative concept, leading to intensive investigation of their potential as kinase inhibitors and other therapeutically relevant targets.

Fischer cyclization methodology proved particularly valuable for synthesizing specific pyrrolopyridine derivatives, with recent applications demonstrating its utility for preparing 2,3-disubstituted 5-iodo-1H-pyrrolo[2,3-b]pyridines from readily available starting materials using polyphosphoric acid as the cyclization medium. This synthetic approach provides an alternative route to the 5-iodo-7-azaindole scaffold, expanding the available methodologies for constructing functionalized pyrrolopyridine derivatives. The evolution of synthetic methodologies has enabled access to increasingly complex pyrrolopyridine architectures, supporting the development of compounds such as 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with specific substitution patterns tailored for particular research applications.

Position of this compound in Heterocyclic Chemistry

The structural architecture of this compound positions this compound as a representative example of the azaindole class of heterocycles, which have gained recognition as privileged scaffolds in medicinal chemistry due to their structural similarity to naturally occurring purines. The incorporation of nitrogen atoms into the indole framework, as exemplified by the pyrrolo[2,3-b]pyridine core, results in enhanced aqueous solubility and favorable physicochemical properties that improve adsorption, distribution, metabolism, and excretion characteristics compared to analogous carbocyclic systems. This enhanced solubility profile, combined with improved pharmacokinetic properties, has made azaindole derivatives particularly attractive for pharmaceutical development, with several compounds receiving regulatory approval for clinical use.

The specific substitution pattern present in this compound reflects sophisticated synthetic planning that incorporates both electron-donating and electron-withdrawing functional groups to modulate the compound's chemical reactivity and biological activity. The ethyl substituent at the 2-position provides lipophilic character while maintaining metabolic stability, whereas the aldehyde functionality at the 5-position serves as a versatile synthetic handle for further chemical elaboration. This combination of structural features exemplifies the strategic approach to heterocyclic design that seeks to balance multiple molecular properties simultaneously.

Comparative analysis with other pyrrolopyridine derivatives reveals that this compound shares the fundamental azaindole framework that has proven successful in numerous therapeutic applications while incorporating specific structural modifications that distinguish it from related compounds. The positioning of substituents within the pyrrolopyridine framework significantly influences both chemical reactivity and biological activity, with recent studies demonstrating that modifications at different positions can dramatically alter target selectivity and potency. This structure-activity relationship understanding has informed the rational design of pyrrolopyridine derivatives with tailored properties for specific applications.

Compound Feature This compound General Pyrrolopyridine Class
Molecular Formula C10H10N2O Variable
Molecular Weight 174.2 Da Typically 150-400 Da
Key Functional Groups Ethyl (2-position), Aldehyde (5-position) Variable substituents
Synthetic Accessibility Commercial availability Method-dependent
Chemical Stability Room temperature storage Variable

Significance in Azaindole Research

The significance of this compound within azaindole research stems from its representation of advanced synthetic methodologies and its potential as a building block for more complex therapeutic agents. Azaindole frameworks have demonstrated remarkable versatility in medicinal chemistry applications, with FDA-approved drugs such as vemurafenib serving as protein kinase inhibitors for melanoma treatment, and pexidartinib functioning as a tyrosine kinase inhibitor for tenosynovial giant cell tumors. The structural relationship between this compound and these clinically successful compounds underscores the importance of understanding the fundamental chemistry of azaindole derivatives.

Recent research has revealed that pyrrolopyridine derivatives can function as potent inhibitors of various kinases due to their structural mimicry of the adenosine triphosphate purine ring, allowing them to interact effectively with kinase active sites. This molecular recognition capability has led to the development of pyrrolopyridine-based inhibitors targeting cyclin-dependent kinases, with one recent example demonstrating potent type II CDK8 inhibitory activity with an IC50 value of 48.6 nM. The structural framework represented by this compound provides a foundation for similar inhibitor development, particularly when considering the aldehyde functionality as a point for further chemical elaboration.

The compound's significance is further enhanced by its role as a synthetic intermediate in the preparation of more complex azaindole derivatives. The aldehyde functionality at the 5-position serves as a versatile synthetic handle that can be converted to various other functional groups through established organic transformations, enabling access to libraries of related compounds for structure-activity relationship studies. This synthetic utility has made aldehydes such as this compound valuable starting materials for medicinal chemistry programs focused on azaindole-based drug discovery.

Contemporary research has demonstrated that specific substitution patterns within the pyrrolopyridine framework can dramatically influence biological activity, with studies showing that position 2 modifications can significantly impact inhibitory potency against target enzymes. The ethyl substituent present in this compound represents one such modification that may influence the compound's interaction with biological targets, making it a valuable tool for understanding structure-activity relationships within this chemical class.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass both fundamental chemical characterization and exploration of its potential applications in medicinal chemistry research. Understanding the chemical reactivity patterns of this specific azaindole derivative provides insights into the broader behavior of pyrrolopyridine compounds and informs rational design strategies for related therapeutic agents. The aldehyde functionality present in this compound offers particular opportunities for synthetic elaboration, making it a valuable starting point for the preparation of more complex molecules with potential biological activity.

Contemporary research efforts have focused on developing efficient synthetic methodologies for accessing pyrrolopyridine derivatives with specific substitution patterns, recognizing that even minor structural modifications can significantly impact biological activity. The synthesis and characterization of compounds such as this compound contributes to this broader understanding by providing specific examples of how particular substitution patterns influence molecular properties. This knowledge base supports the rational design of new therapeutic agents by enabling researchers to predict how structural modifications will affect biological activity.

The scope of research involving this compound extends beyond basic chemical characterization to include investigation of its potential as a pharmacophore for various therapeutic targets. Recent studies have demonstrated that pyrrolopyridine scaffolds can serve as effective inhibitors of fibroblast growth factor receptors, with some derivatives showing potent activity against FGFR1, FGFR2, and FGFR3. The structural features present in this compound make it a potential candidate for similar applications, particularly when considering the modular nature of pyrrolopyridine-based inhibitor design.

Research Area Current Status Future Directions
Synthetic Methodology Established commercial synthesis Optimization for larger scale
Structure Characterization Complete spectroscopic analysis Advanced computational studies
Biological Evaluation Limited preliminary studies Comprehensive screening programs
Therapeutic Applications Exploratory research phase Target-specific optimization

Investigation of the compound's potential role in kinase inhibition represents another significant research objective, given the demonstrated success of related pyrrolopyridine derivatives in this therapeutic area. The structural framework of this compound provides an opportunity to explore how specific substitution patterns influence kinase selectivity and potency, contributing to the development of more selective and effective therapeutic agents. This research direction aligns with broader efforts to develop kinase inhibitors with improved therapeutic windows and reduced off-target effects.

Propriétés

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-4-8-3-7(6-13)5-11-10(8)12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZRWBCJDGIEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678448
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-51-6
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Vilsmeier-Haack Formylation at C5

The introduction of the carbaldehyde group at position 5 is most efficiently achieved via the Vilsmeier-Haack reaction, a method validated across multiple pyrrolopyridine derivatives. This protocol involves treating the pyrrolo[2,3-b]pyridine precursor with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes formylation at C5 with POCl₃ (1.1 eq) in DMF at 85°C for 30 minutes, followed by hydrolysis with aqueous sodium acetate to yield the 5-carbaldehyde derivative. Key parameters include:

  • Temperature : 85°C for optimal electrophilic substitution.

  • Solvent : Dichloroethane (DCE) or DMF for solubility and reactivity.

  • Workup : Neutralization with NaOAc to prevent over-acidification.

This method achieves yields of 70–85% for analogous structures, with the aldehyde functionality confirmed via 1H^1H-NMR (δ 9.8–10.2 ppm) and ESI-MS.

Directed Lithiation and Ethylation at C2

Introducing the ethyl group at position 2 demands precise regiocontrol. A two-step lithiation-alkylation sequence, adapted from Joydev et al., involves:

  • Protection : The pyrrole NH is shielded using triisopropylsilyl (TIPS) chloride in DMF with NaH at 0°C to prevent side reactions.

  • Lithiation : Treatment with sec-butyllithium (sec-BuLi, 1.3 eq) in THF at −78°C generates a lithiated intermediate at C2, directed by the electron-withdrawing TIPS group.

  • Alkylation : Quenching with ethyl iodide (2.0 eq) introduces the ethyl moiety, followed by TIPS deprotection using tetrabutylammonium fluoride (TBAF).

Critical Data :

  • Yield : 45–60% for analogous C2-alkylated products.

  • Characterization : 1H^1H-NMR shows ethyl triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm); MS confirms [M+H]⁺ at m/z 207.1.

Alternative Methodologies

Palladium-Catalyzed Cross-Coupling

For substrates pre-functionalized with halogens at C2, Suzuki-Miyaura coupling with ethyl boronic acid offers a viable route. Using Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%) in toluene/water (3:1) at 80°C, 2-bromo-pyrrolo[2,3-b]pyridine derivatives couple with ethyl boronic acid (1.5 eq) to install the ethyl group. This method achieves 50–70% yields but requires halogenated precursors, which may necessitate additional synthetic steps.

Reductive Amination and Cyclization

Building the pyrrolo[2,3-b]pyridine core de novo with an ethyl group pre-installed is explored in patent literature. Ethyl-substituted pyrrole intermediates are condensed with pyridine fragments via Friedländer or Knorr cyclization, followed by oxidation to the aldehyde. For example, ethyl 3-aminopyrrole-2-carboxylate reacts with acetylenedicarboxylate in refluxing ethanol to form the bicyclic core, which is oxidized to the carbaldehyde using MnO₂.

Limitations :

  • Yield : 30–40% due to competing side reactions.

  • Complexity : Multi-step synthesis increases purification challenges.

Protective Group Strategies

TIPS Protection-Deprotection

The TIPS group, as employed in Section 1.2, provides robust protection during lithiation but requires harsh conditions for removal (TBAF in THF). Alternatives like SEM (2-(trimethylsilyl)ethoxymethyl) groups offer milder deprotection (HCl in dioxane) but are less effective in directing lithiation.

Comparative Data :

Protective GroupDeprotection ReagentYield (%)
TIPSTBAF85
SEMHCl/dioxane78

Optimization and Scalability

Solvent and Temperature Effects

  • Lithiation : THF at −78°C ensures optimal base activity and minimizes side reactions.

  • Formylation : DCE enhances electrophilic substitution kinetics over DMF.

  • Cross-Coupling : Aqueous-tolerant solvents like toluene improve Pd catalyst longevity.

Yield Improvement Techniques

  • Microwave Assistance : Reducing reaction times for amidation and coupling steps (e.g., 160°C for 10 minutes vs. 2 hours conventionally).

  • Catalyst Screening : Adopting RuPhos ligand with Pd₂(dba)₃ increases cross-coupling efficiency to 75%.

Analytical Characterization

Spectroscopic Confirmation

  • 1H^1H-NMR :

    • Aldehyde proton: δ 9.9–10.1 ppm (singlet).

    • Ethyl group: δ 1.3 (triplet, J = 7.5 Hz), 2.6 (quartet, J = 7.5 Hz).

  • ESI-MS : [M+H]⁺ at m/z 189.1 (calculated for C₁₀H₁₁N₂O).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >95% purity for optimized routes, with retention times of 8.2 minutes .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. For instance, a study highlighted the synthesis and biological evaluation of various derivatives showing IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating their potential as therapeutic agents in cancer treatment .

Mechanism of Action
The mechanism involves the compound's ability to bind to active sites of enzymes and receptors, effectively inhibiting their activity. This interaction can block critical signaling pathways that promote tumor growth and metastasis. Specifically, compounds targeting FGFR signaling have been shown to reduce proliferation and induce apoptosis in cancer cell lines .

Biological Research

Enzyme Inhibition Studies
The compound is utilized in studying enzyme inhibition due to its structural similarity to biologically active molecules. It serves as a scaffold for developing inhibitors that can modulate enzyme activity linked to various pathologies, including inflammation and cancer.

Pharmacological Applications
Research has also indicated that derivatives of this compound can selectively inhibit phosphodiesterase enzymes (PDEs), particularly PDE4B. These inhibitors may have applications in treating diseases characterized by inflammation and neurological disorders, as they can modulate cyclic nucleotide levels in cells .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound is employed as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions, leading to the formation of diverse derivatives with potential biological activities .

Industrial Applications

Pharmaceutical Development
The compound is also explored in the pharmaceutical industry as an intermediate in synthesizing drugs targeting specific diseases. Its unique properties make it a candidate for developing novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments .

Comparison with Related Compounds

Compound NameStructureKey Activity
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeStructureAnticancer
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeStructureEnzyme Inhibition
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydeStructureAnticancer

This table illustrates how this compound compares with similar compounds regarding their activities.

Case Studies

Several studies have documented the effectiveness of derivatives of this compound:

  • Study on FGFR Inhibition : A series of pyrrolo derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h exhibited promising results with significant anticancer properties observed in vitro against breast cancer cell lines .
  • PDE4B Inhibition Study : Researchers synthesized a series of pyrrolo derivatives that selectively inhibited PDE4B, demonstrating potential therapeutic effects in inflammatory diseases. The lead compound showed favorable pharmacokinetic properties suitable for further development .

Mécanisme D'action

The mechanism of action of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with specific receptors on cell surfaces .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The following table highlights critical structural and functional differences between 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₁₀H₁₀N₂O 2-Ethyl, 5-carbaldehyde 174.2 Electrophilic aldehyde for nucleophilic additions; intermediate in drug synthesis
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ 2-Ethyl, 5-bromo 241.09 Cross-coupling reactions (e.g., Suzuki); bromine enhances reactivity for C–C bond formation
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde C₈H₅ClN₂O 4-Chloro, 5-carbaldehyde 180.59 Chlorine acts as a leaving group; used in nucleophilic substitution reactions
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₉H₁₀N₂O₂ 2-Carboxylate ester, pyrrolo[2,3-c] core 178.19 Ester group enables hydrolysis to carboxylic acid; isomerism alters electronic properties

Key Observations :

  • Substituent Effects : The 5-carbaldehyde group in the target compound facilitates nucleophilic additions (e.g., condensation reactions), while 5-bromo in its analog enhances cross-coupling utility . The 4-chloro substituent in the chloro analog increases electrophilicity at adjacent positions, making it suitable for SNAr reactions .
  • Isomerism : Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate demonstrates how pyrrolopyridine ring isomerism ([2,3-b] vs. [2,3-c]) alters electronic distribution and steric accessibility .
Comparative Reactivity
  • 5-Bromo Analog : The bromine atom in 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine enables efficient Pd-catalyzed couplings, contrasting with the aldehyde’s role in stepwise functionalization .
  • Chloro vs. Ethyl Substitution : 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exhibits faster reaction rates in nucleophilic substitutions compared to the ethyl-substituted compound due to chlorine’s superior leaving-group ability .
Spectroscopic Characterization
  • NMR and Mass Data : Compounds like ethyl pyrrolo[2,3-c]pyridine carboxylates () and the target aldehyde are routinely characterized via ¹H/¹³C-NMR and GC-MS, with distinct shifts for aldehyde (~9–10 ppm in ¹H-NMR) and ester carbonyls (~165–170 ppm in ¹³C-NMR) .

Activité Biologique

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. It has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer properties and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1246088-51-6
  • Molecular Structure : The compound features a pyrrolo[2,3-b]pyridine core with an aldehyde functional group at the 5-position and an ethyl group at the 2-position.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Starting Material : 2-Ethylpyrrole.
  • Reagents : A suitable aldehyde and a catalyst.
  • Conditions : Controlled temperature and pressure to facilitate cyclization.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines:

Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaU87MG15
Prostate CancerPC310
Breast CancerMDA-MB-46812
Ovarian CarcinomaSKOV38

The compound's mechanism of action involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes, particularly SGK-1 kinase, which is implicated in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has therapeutic implications for treating diseases associated with its dysregulation.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Binding to Enzymes : The compound binds to the active sites of target enzymes, blocking substrate access.
  • Signal Transduction Pathway Modulation : It modulates key signaling pathways involved in cell growth and apoptosis.
  • Induction of Apoptosis : By disrupting these pathways, the compound can lead to programmed cell death in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Pharmacologic Characterization demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of human cancers such as glioblastoma and prostate cancer .
  • Enzyme Inhibition Study : Research indicated that this compound effectively inhibits SGK-1 kinase activity in vitro, suggesting potential applications in diseases where SGK-1 is a therapeutic target .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?

  • Methodological Answer : Synthesis typically involves formylation of a pre-constructed pyrrolo[2,3-b]pyridine core. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is a standard approach to introduce the aldehyde group. The ethyl substituent can be introduced via alkylation of a precursor (e.g., bromo or chloromethyl derivatives) under basic conditions. Key steps include controlling reaction temperature (0–5°C for formylation) and purification via column chromatography to isolate the aldehyde .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂).
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (calculated for C₁₀H₁₁N₂O: 175.0872 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .

Q. What are the key reactivity sites for further functionalization?

  • Methodological Answer :

  • Aldehyde Group : Susceptible to nucleophilic addition (e.g., formation of hydrazones or imines).
  • Pyrrole NH : Deprotonation (using NaH or LDA) enables alkylation or arylation.
  • Ethyl Group : Limited reactivity due to steric hindrance but can undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO₄) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields during scale-up?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance cyclization efficiency.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation.
  • Flow Chemistry : Continuous flow systems improve temperature control and reduce side reactions.
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) for high-purity yields (>95%) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.
  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish direct vs. indirect effects .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., JAK2 or EGFR).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .

Q. What challenges arise in regioselective functionalization of the pyrrolopyridine core?

  • Methodological Answer :

  • Directing Groups : Install sulfonyl or morpholinyl groups (e.g., as in ) to guide C-H activation at specific positions.
  • Protection Strategies : Use tert-butyloxycarbonyl (Boc) to shield the aldehyde during alkylation.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations at C3 or C5 positions .

Q. How to evaluate stability under long-term storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks and monitor via HPLC.
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to prevent aldehyde oxidation.
  • Low-Temperature Storage : Maintain at -20°C under argon to minimize decomposition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.